4-Nitro-3-(propylamino)benzoic acid

Description

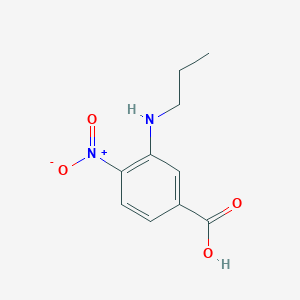

4-Nitro-3-(propylamino)benzoic acid (CAS: 1400644-69-0, C₁₀H₁₂N₂O₄, MW: 224.21 g/mol) is a nitro-substituted benzoic acid derivative featuring a propylamino group at the 3-position and a nitro group at the 4-position of the aromatic ring (Fig. 1). It serves as a precursor for synthesizing pharmacologically relevant heterocycles, such as benzimidazoles and benzoxazoles, due to its reactive nitro and amino functionalities . The compound is synthesized via modified Moore procedures, involving nitro benzoic acid derivatization with propylamine motifs .

Properties

IUPAC Name |

4-nitro-3-(propylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-5-11-8-6-7(10(13)14)3-4-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDBJRSTTWCHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(propylamino)benzoic acid typically involves the nitration of benzoic acid derivatives followed by amination. One common method involves the reaction of 4-fluoro-3-nitrobenzoic acid with propylamine in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction mixture is stirred at 60°C for several hours, followed by precipitation and purification steps .

Industrial Production Methods

Industrial production methods for 4-Nitro-3-(propylamino)benzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(propylamino)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The propylamino group can participate in nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 4-Amino-3-(propylamino)benzoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Oxidation: Oxidized derivatives of the benzoic acid core.

Scientific Research Applications

4-Nitro-3-(propylamino)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antitumor properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(propylamino)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The propylamino group may enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Molecular and Structural Properties

Table 1 compares key molecular features of 4-nitro-3-(propylamino)benzoic acid with related compounds:

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | MW (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 4-Nitro-3-(propylamino)benzoic acid | 1400644-69-0 | -NO₂ (4), -NHCH₂CH₂CH₃ (3), -COOH | C₁₀H₁₂N₂O₄ | 224.21 | Pharmaceutical intermediates |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | 320-37-6 | -NO₂ (4), -CF₃ (2), -COOH | C₈H₄F₃NO₄ | 235.11 | Agrochemical synthesis |

| 4-Ethyl-3-nitrobenzoic acid | 103440-95-5 | -NO₂ (3), -CH₂CH₃ (4), -COOH | C₉H₉NO₄ | 195.17 | Polymer additives |

| 4-tert-Butylamino-3-nitrobenzoic acid | N/A | -NO₂ (3), -NH-C(CH₃)₃ (4), -COOH | C₁₁H₁₄N₂O₄ | 238.24 | Medicinal chemistry scaffolds |

| 3-Nitro-4-(propylamino)benzonitrile | 438554-06-4 | -NO₂ (3), -NHCH₂CH₂CH₃ (4), -CN | C₁₀H₁₁N₃O₂ | 205.21 | Ligand design for catalysis |

Structural Insights :

- Electron-Withdrawing Effects: The nitro group (-NO₂) in all compounds enhances acidity (lower pKa) compared to unsubstituted benzoic acid. However, the trifluoromethyl (-CF₃) group in 4-nitro-2-(trifluoromethyl)benzoic acid further increases acidity due to its strong electron-withdrawing nature .

- This balance of substituents impacts solubility and reactivity in synthetic pathways .

Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives correlate molecular connectivity indices (0JA, 1JA, JB) with oral LD₅₀ values in mice (Table 2) :

| Compound Type | 0JA | 1JA | JB (0JA × 1JA) | Predicted LD₅₀ (mg/kg) |

|---|---|---|---|---|

| 4-Nitro-3-(propylamino)benzoic acid* | ~2.1 | ~1.8 | ~3.78 | ~650 (moderate toxicity) |

| 4-Nitrobenzoic acid | 1.9 | 1.6 | 3.04 | 1,200 (low toxicity) |

| 3-Nitro-4-(propylamino)benzonitrile* | ~2.3 | ~2.0 | ~4.60 | ~400 (high toxicity) |

*Estimated values based on molecular connectivity trends.

- Key Findings: Higher cross-factor JB values (e.g., 3-nitro-4-(propylamino)benzonitrile) correlate with lower LD₅₀, indicating increased toxicity. The target compound’s JB (~3.78) suggests moderate toxicity, likely due to the carboxylic acid group enhancing excretion compared to nitrile analogs .

Biological Activity

4-Nitro-3-(propylamino)benzoic acid (CAS No. 1400644-69-0) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.21 g/mol

Its structure includes a nitro group at the 4-position and a propylamino group at the 3-position of the benzoic acid backbone, which contributes to its unique reactivity and biological properties.

4-Nitro-3-(propylamino)benzoic acid primarily acts as an agonist for the G protein-coupled receptor 35 (GPR35) . Upon activation, it stimulates the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in inflammatory responses within macrophages. This mechanism suggests potential applications in modulating inflammatory conditions.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that 4-Nitro-3-(propylamino)benzoic acid exhibits antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness comparable to standard antimicrobial agents.

Antitumor Properties

The compound has also been investigated for its antitumor effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The observed IC50 values indicate significant cytotoxicity, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activities of 4-Nitro-3-(propylamino)benzoic acid:

- Antimicrobial Studies : In vitro assays demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the bacterial strain.

- Antitumor Activity : In a study involving MCF-7 cells, treatment with varying concentrations of 4-Nitro-3-(propylamino)benzoic acid resulted in a dose-dependent reduction in cell viability, with IC50 values reported around 20 µM .

- Inflammation Modulation : Activation of GPR35 by this compound was linked to increased production of pro-inflammatory cytokines in macrophages, suggesting its role in inflammatory pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Nitro-3-(propylamino)benzoic acid, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Nitrobenzoic Acid | Lacks propylamino group | Limited antimicrobial activity |

| 3-Nitrobenzoic Acid | Nitro group at different position | Lower reactivity |

| 4-Aminobenzoic Acid | Contains an amino group instead of nitro | Different pharmacological profile |

This comparison highlights how the presence of both nitro and propylamino groups in 4-Nitro-3-(propylamino)benzoic acid enhances its biological activity compared to others.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.